Enantioselective Biocatalytic Synthesis: (S)-3-(1-Aminoethyl)phenol Enantiomeric Excess via Engineered Transaminases
Engineered transaminase polypeptides, as described in U.S. Patent US8852900B2, convert 3′-hydroxyacetophenone to (S)-3-(1-aminoethyl)phenol with substantially improved enantiomeric excess compared to wild-type transaminases. This approach is specifically optimized for the (S)-enantiomer, which is the essential chiral building block for rivastigmine synthesis [1][2].
| Evidence Dimension | Enantiomeric excess (% ee) in biocatalytic transamination of 3′-hydroxyacetophenone to (S)-3-(1-aminoethyl)phenol |
|---|---|
| Target Compound Data | ≥99% enantiomeric excess (ee) using engineered transaminase polypeptides |
| Comparator Or Baseline | Wild-type transaminases: significantly lower, unspecified % ee |
| Quantified Difference | Engineered variants achieve 'high percentage conversion' and 'enantiomeric excess' versus wild-type enzymes which lack this capability |
| Conditions | In vitro transaminase assay using 3′-hydroxyacetophenone as substrate; engineered polypeptides with improved properties as defined in US8852900B2 |
Why This Matters
For procurement supporting rivastigmine synthesis, this defines the required enantiomer and demonstrates that not all synthetic routes or commercial sources of 3-(1-aminoethyl)phenol are equivalent—the (S)-enantiomer produced via this biocatalytic route is the specific stereochemical target.
- [1] Cabirol, F., et al. Biocatalysts and methods for the synthesis of (S)-3-(1-aminoethyl)-phenol. U.S. Patent US8852900B2, 2014. View Source
- [2] Cabirol, F., et al. Biocatalysts and methods for the synthesis of (S)-3-(1-aminoethyl)-phenol. U.S. Patent Application US20140356944A1, 2014. View Source
